N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
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Overview
Description
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) is a synthetic hexapeptide that acts as an agonist for formyl peptide receptors. These receptors are involved in the chemotactic response of immune cells, particularly neutrophils, to sites of infection or inflammation . The compound is often used in scientific research to study immune cell behavior and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) primarily undergoes:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The tyrosine residue can be oxidized to form dityrosine under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Scientific Research Applications
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates the role of formyl peptide receptors in immune cell signaling and chemotaxis.
Medicine: Explores potential therapeutic applications in modulating immune responses and treating inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) exerts its effects by binding to formyl peptide receptors on the surface of immune cells. This binding triggers a signaling cascade involving G-proteins, leading to the activation of downstream pathways such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs). These pathways ultimately result in the chemotactic migration of immune cells to the site of infection or inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-Met-Leu-Phe (fMLP): Another formyl peptide receptor agonist with similar chemotactic properties.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein: A fluorescently labeled derivative used in imaging studies.
Uniqueness
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) is unique due to its specific sequence and the presence of non-natural amino acids like norleucine (Nle). This confers enhanced stability and resistance to enzymatic degradation compared to natural peptides like N-Formyl-Met-Leu-Phe (fMLP) .
Properties
Molecular Formula |
C45H66F3N7O11 |
---|---|
Molecular Weight |
938.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H65N7O9.C2HF3O2/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44;3-2(4,5)1(6)7/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59);(H,6,7)/t32-,33-,34-,35-,36-,37-;/m0./s1 |
InChI Key |
PIIHXDKVEVMPFE-KPIXKXSRSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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